molecular formula C15H11NO5 B6400549 2-(4-Acetylphenyl)-4-nitrobenzoic acid CAS No. 1261965-92-7

2-(4-Acetylphenyl)-4-nitrobenzoic acid

Cat. No.: B6400549
CAS No.: 1261965-92-7
M. Wt: 285.25 g/mol
InChI Key: HWLCTKQEOPHBSC-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)-4-nitrobenzoic acid is an organic compound that features both an acetyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common route includes the nitration of 2-(4-acetylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-4-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Carboxyphenyl)-4-nitrobenzoic acid.

Scientific Research Applications

2-(4-Acetylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-4-nitrobenzoic acid depends on its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the aromatic ring. The acetyl group can undergo nucleophilic attack, leading to various substitution reactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Acetylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Lacks the acetyl group, limiting its applications in nucleophilic substitution reactions.

    2-(4-Aminophenyl)-4-nitrobenzoic acid: A reduced form of the compound with an amino group instead of an acetyl group.

Uniqueness

2-(4-Acetylphenyl)-4-nitrobenzoic acid is unique due to the presence of both acetyl and nitro groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

IUPAC Name

2-(4-acetylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)14-8-12(16(20)21)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLCTKQEOPHBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689791
Record name 4'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-92-7
Record name 4'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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